Clavatustide B

Vue d'ensemble

Description

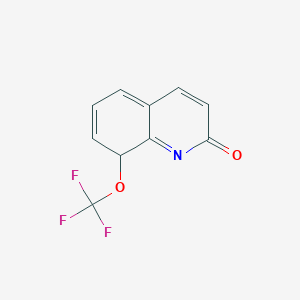

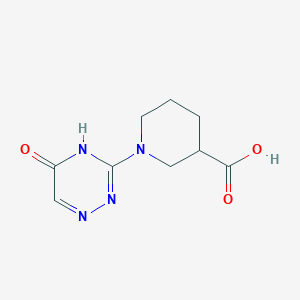

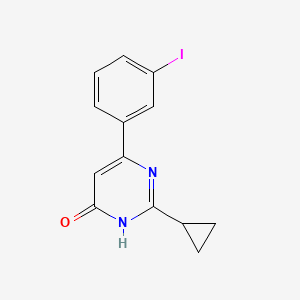

Clavatustide B is a type of cyclodepsipeptide . It is one of the secondary metabolites produced by the marine-derived genus Aspergillus . It has been found to have anti-proliferative activity against several human cancer cell lines .

Synthesis Analysis

The enantiopure synthesis of this compound was accomplished by a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid . The optical rotation values of synthetic ®-Clavatustide B were not in agreement with the reported values, so the corresponding antipodes were synthesized from (S)-phenyllactic acid to address the issue .Molecular Structure Analysis

This compound is a cyclic peptide, which is a type of polypeptide chain compound that contains a circular (cyclic) sequence of bonds .Chemical Reactions Analysis

The synthesis of this compound involves a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid .Applications De Recherche Scientifique

Anti-Cancer Mechanism Exploration

Clavatustide B has been extensively studied for its potential anti-cancer properties. A study conducted by (Ye et al., 2014) discovered that this compound efficiently suppresses cell proliferations in various human cancer cell lines, including pancreatic, gastric, colorectal, retinoblastoma, and prostate cancers. The study also identified that this compound induces significant accumulations in G1 phases and a reduction in S phases in these cancer cell lines.

Synthesis and Evaluation

The synthesis of Clavatustides, including this compound, and their enantiomers, was achieved in a study by (Chettu et al., 2016). This study evaluated their anti-proliferative activity against human cancer cell lines, finding that the S-isomers exhibited better activity, especially against cervical cancer cells, while being non-toxic to normal cells.

Antibacterial Properties

This compound, along with other metabolites, was studied for its antimicrobial activities against human and aquatic pathogenic bacteria in research conducted by (Song et al., 2019). The study highlighted the potent activity of this compound against aquatic pathogens like Aeromonas hydrophilia and Pseudomonas aeruginosa.

Novel Cyclodepsipeptides Discovery

A study by (Jiang et al., 2013) identified Clavatustides A and B as novel cyclodepsipeptides with unusual anthranilic acid dimer and phenyllactic acid residues. This study highlighted their role in suppressing the proliferation of hepatocellular carcinoma cell lines and inducing cell cycle changes.

Mécanisme D'action

Clavatustide B has been found to regulate the G1-S transition in several cancer cell lines . It efficiently suppresses cell proliferations in a dose-dependent manner . The expression levels of 2622 genes including 39 cell cycle-associated genes in HepG2 cells were significantly altered by the treatment with 15 μg/mL this compound after 48 hours .

Orientations Futures

The anti-proliferative activity of Clavatustide B against various cancer cell lines suggests its potential as an anticancer agent . Future research could focus on further elucidating the molecular mechanism of its anti-cancer activities and evaluating its efficacy and safety in preclinical and clinical trials.

Propriétés

IUPAC Name |

(15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBRIHHFOHNDLL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)